N-(2-morpholinopyrimidin-5-yl)methanesulfonamide
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Overview
Description
N-(2-morpholinopyrimidin-5-yl)methanesulfonamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a morpholine ring attached to a pyrimidine moiety, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it a valuable tool in various experimental and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide typically involves the reaction of 2-chloropyrimidine with morpholine under specific conditions to form the intermediate 2-morpholinopyrimidine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and are carried out at controlled temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinopyrimidin-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-morpholinopyrimidin-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may affect signaling pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholinopyrimidin-4-yl)methanesulfonamide
- N-(2-morpholinopyrimidin-6-yl)methanesulfonamide
- N-(2-piperidinopyrimidin-5-yl)methanesulfonamide
Uniqueness
N-(2-morpholinopyrimidin-5-yl)methanesulfonamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c1-17(14,15)12-8-6-10-9(11-7-8)13-2-4-16-5-3-13/h6-7,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAXBZFUMUQVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(N=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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